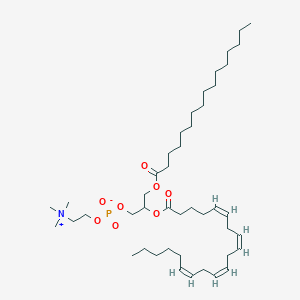

1-PalMitoyl-2-arachidoyllecithin

描述

属性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,29,31,42H,6-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b16-14-,21-20-,25-23-,31-29-/t42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZPXYDJLKNOIY-JXPKJXOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255137 | |

| Record name | 1-Palmitoyl-2-arachidonoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6931-56-2, 35418-58-7 | |

| Record name | 1-Palmitoyl-2-arachidonoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dichotomous Role of 1-Palmitoyl-2-arachidonoyl-lecithin (PAPC) in Cellular Signaling and Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a ubiquitous glycerophospholipid integral to the structure and function of cellular membranes and lipoproteins.[1] While PAPC itself is a stable and essential membrane component, its oxidation products, collectively known as oxidized PAPC (OxPAPC), are potent signaling molecules with a complex and often dichotomous role in a variety of physiological and pathological processes.[2][3] This technical guide provides a comprehensive overview of the biological functions of PAPC and OxPAPC, with a focus on their roles in inflammation, cellular signaling, and the pathogenesis of diseases such as atherosclerosis and acute lung injury. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this critical area of lipid biology.

Introduction

PAPC is a major constituent of biological membranes, contributing to their fluidity and integrity.[2] The presence of the polyunsaturated fatty acid, arachidonic acid, at the sn-2 position makes PAPC particularly susceptible to oxidation by reactive oxygen species (ROS).[2] This non-enzymatic oxidation generates a heterogeneous mixture of bioactive lipid species, collectively termed OxPAPC.[4][5] These oxidation products include both full-length and fragmented phospholipids with modified sn-2 acyl chains.[4][6] The specific composition of the OxPAPC mixture can vary depending on the oxidative stimulus and the local microenvironment, leading to a spectrum of biological activities.[7] This guide will delve into the multifaceted biological functions of PAPC and its oxidized derivatives, providing a foundational resource for researchers in the field.

Biological Functions of PAPC and OxPAPC

The biological effects of PAPC are largely overshadowed by the potent signaling activities of its oxidation products. While unoxidized PAPC serves primarily as a structural component of membranes and a precursor for signaling molecules, OxPAPC is a key player in a multitude of cellular responses, particularly in the context of inflammation and vascular biology.

Role in Inflammation: A Double-Edged Sword

OxPAPC exhibits both pro- and anti-inflammatory properties, a duality that is dependent on the specific composition of the OxPAPC mixture, its concentration, and the cellular context.[2][3]

-

Pro-inflammatory Effects: At higher concentrations, or when composed of certain fragmented species, OxPAPC can promote inflammation. It can induce the expression of adhesion molecules on endothelial cells, leading to the recruitment of monocytes.[6] Furthermore, OxPAPC can stimulate the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[2][6] In the context of atherosclerosis, OxPAPC accumulation within the arterial wall contributes to the chronic inflammatory state that drives plaque formation.[2]

-

Anti-inflammatory Effects: Conversely, specific components of OxPAPC, particularly certain full-length oxidized species, possess potent anti-inflammatory properties.[8] These molecules can inhibit the pro-inflammatory responses of myeloid cells by antagonizing Toll-like receptor (TLR) signaling.[7][8] For instance, OxPAPC can block the interaction of lipopolysaccharide (LPS) with its receptor complex, thereby attenuating the downstream inflammatory cascade.[6] This anti-inflammatory activity is a key area of interest for the development of therapeutics for inflammatory diseases.[7]

Modulation of Endothelial Barrier Function

The vascular endothelium forms a critical barrier that regulates the passage of fluids, solutes, and cells between the blood and tissues. OxPAPC can modulate this barrier function in a dose-dependent manner. Low concentrations of OxPAPC have been shown to enhance endothelial barrier integrity, a protective effect that is crucial in mitigating vascular leak in conditions like acute lung injury.[9][10] However, high concentrations of OxPAPC or specific fragmented oxidation products can disrupt the endothelial barrier, leading to increased permeability.[9]

Role in Lung Surfactant

PAPC is a component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveoli and is essential for respiratory mechanics.[11] The composition of surfactant phospholipids, including PAPC, is critical for its ability to reduce surface tension and prevent alveolar collapse.[12][13] Oxidation of PAPC within the surfactant can occur in inflammatory lung conditions and may contribute to surfactant dysfunction.[2]

Signaling Pathways Modulated by OxPAPC

OxPAPC exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Nrf2-Mediated Antioxidant Response

One of the most well-characterized anti-inflammatory mechanisms of OxPAPC is the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][8][14] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation by electrophilic species within the OxPAPC mixture, Nrf2 translocates to the nucleus and induces the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[14][15] This Nrf2-dependent antioxidant response helps to mitigate oxidative stress and resolve inflammation.[2][14]

Toll-like Receptor (TLR) Antagonism

As mentioned earlier, OxPAPC can act as an antagonist of TLR signaling, particularly TLR4, which is the receptor for bacterial lipopolysaccharide (LPS).[6] By interfering with the binding of LPS to its co-receptors, CD14 and LBP, OxPAPC can prevent the activation of downstream pro-inflammatory signaling cascades, such as the NF-κB pathway.[1][6] This mechanism contributes significantly to the anti-inflammatory and protective effects of OxPAPC in models of sepsis and acute lung injury.[1]

RhoA and Wnt Signaling

In addition to its role in inflammation, PAPC (in its unoxidized form) has been implicated in developmental processes through its interaction with the Wnt signaling pathway. Specifically, Paraxial Protocadherin (PAPC) has been shown to be involved in morphogenetic movements during embryogenesis, a process that requires the coordination of cell adhesion and signaling through pathways such as the Wnt/Ror2 and RhoA pathways.

Quantitative Data on OxPAPC Biological Activity

The following tables summarize key quantitative data regarding the biological effects of OxPAPC from various studies.

| Biological Effect | Cell Type/Model | OxPAPC Concentration | Observed Effect | Reference |

| Inhibition of IL-6 Secretion | Bone Marrow-Derived Dendritic Cells (BMDCs) | 40 µg/mL | Significant inhibition of TLR7-induced IL-6 secretion. | [2] |

| Inhibition of IL-12 Secretion | Bone Marrow-Derived Dendritic Cells (BMDCs) | 40 µg/mL | Significant inhibition of TLR7-induced IL-12 secretion. | [2] |

| Nrf2 Nuclear Accumulation | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | Increased nuclear accumulation of Nrf2 protein. | [14] |

| Induction of HO-1 mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | ~15-fold increase in HO-1 mRNA expression. | [14] |

| Induction of GCLM mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | ~6-fold increase in GCLM mRNA expression. | [14] |

| Induction of NQO1 mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | ~4-fold increase in NQO1 mRNA expression. | [14] |

| Activation of hTRPA1 | HEK293 cells | EC50 = 9.5 µg/mL | Dose-dependent activation of the TRPA1 ion channel. | [4] |

| Attenuation of LPS-induced BAL cell count | Rat model of acute lung injury | 1.5 mg/kg (intravenous) | 55% decrease in total cells in bronchoalveolar lavage fluid. | [16] |

| Inhibition of LPS-induced pyroptosis | Bone Marrow-Derived Macrophages (BMDMs) | 0.5-fold excess over LPS | 50% reduction in LDH release. | [1] |

| Induction of a Th1-like phenotype in Tregs | Murine CD4+ T cells | 5 µg/mL | Increased expression of T-bet and IFN-γ in regulatory T cells. | [17][18] |

| Endothelial Barrier Enhancement | Human Pulmonary Artery Endothelial Cells (HPAECs) | 10 µg/mL | Increase in transendothelial electrical resistance (TER). | [9] |

| Endothelial Barrier Disruption | Human Pulmonary Artery Endothelial Cells (HPAECs) | 50 µg/mL | Decrease in transendothelial electrical resistance (TER). | [9] |

Experimental Protocols

Preparation of Oxidized PAPC (OxPAPC) by Air Oxidation

This protocol describes a common method for generating a complex mixture of OxPAPC through air oxidation.

Materials:

-

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) in chloroform

-

Borosilicate glass tubes

-

Nitrogen or argon gas

-

Flow injection electrospray ionization mass spectrometer (ESI-MS) for monitoring oxidation

Protocol:

-

Aliquot 0.5–1 mg of PAPC in chloroform into clean borosilicate glass tubes.[7]

-

Dry the lipid to a thin film on the walls of the tube under a gentle stream of nitrogen or argon gas.[6][19]

-

Expose the dried lipid film to ambient air for a specified period (e.g., 24–72 hours).[7][20] The extent of oxidation will increase with time.

-

Monitor the progress of oxidation periodically by resuspending a small aliquot in an appropriate solvent and analyzing it by ESI-MS.[7] Look for the appearance of characteristic m/z values for oxidized species.

-

Once the desired level of oxidation is achieved, resuspend the OxPAPC in a suitable solvent (e.g., chloroform) and store it under an inert atmosphere at -70°C to prevent further oxidation.[6][19]

-

Prior to use in cell culture experiments, evaporate the chloroform under a stream of nitrogen or argon and resuspend the OxPAPC in the desired buffer or culture medium by vigorous vortexing.[6][19] Sonication may be used to aid resuspension.[6]

Treatment of Cultured Cells with OxPAPC

This protocol provides a general guideline for treating cultured cells with OxPAPC.

Materials:

-

Cultured cells of interest (e.g., endothelial cells, macrophages)

-

Complete culture medium

-

OxPAPC stock solution (prepared as in Protocol 5.1)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Plate the cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Prepare the final working concentration of OxPAPC by diluting the stock solution in serum-free or complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for the desired biological effect, as high concentrations can be toxic.[6][19] A typical concentration range is 10-100 µg/mL.[6][7]

-

Remove the existing culture medium from the cells and wash them once with PBS.

-

Add the medium containing the desired concentration of OxPAPC to the cells.

-

Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific endpoint being measured.

-

After the incubation period, proceed with the downstream analysis (e.g., RNA extraction for gene expression analysis, protein lysis for Western blotting, or functional assays).

Analysis of OxPAPC by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the general steps for the analysis of OxPAPC species using LC-MS.

Materials:

-

OxPAPC sample

-

LC-MS system (e.g., coupled to an electrospray ionization source and a tandem mass spectrometer)

-

Appropriate reversed-phase LC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water, with additives like formic acid)

Protocol:

-

Extract the lipids from the biological sample if necessary, using a suitable method such as the Folch or Bligh-Dyer method.

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Inject the sample onto the LC-MS system.

-

Separate the different phospholipid species using a gradient elution on the reversed-phase column.

-

Detect the eluting compounds using the mass spectrometer, typically in both positive and negative ion modes to obtain comprehensive structural information.

-

Perform tandem mass spectrometry (MS/MS) on the parent ions of interest to obtain fragmentation patterns that can be used to identify the specific oxidized species present in the mixture.[5][8][21]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by OxPAPC.

OxPAPC-induced Nrf2 Activation Pathway

Caption: OxPAPC activates the Nrf2 antioxidant pathway.

OxPAPC Antagonism of TLR4 Signaling

Caption: OxPAPC inhibits TLR4 signaling by interfering with LPS recognition.

Conclusion

1-Palmitoyl-2-arachidonoyl-lecithin and its oxidation products represent a fascinating and complex area of lipid biology. While PAPC is a fundamental building block of cellular membranes, OxPAPC emerges as a potent signaling hub with the ability to either drive or dampen inflammatory responses. This dual functionality underscores the importance of the oxidative microenvironment in determining cellular fate and function. The activation of the Nrf2 antioxidant pathway and the antagonism of TLR signaling by specific OxPAPC species highlight promising avenues for the development of novel therapeutics for a range of inflammatory diseases, including atherosclerosis and acute lung injury. Further research into the precise composition of bioactive OxPAPC mixtures and the elucidation of their downstream signaling targets will be critical in harnessing the therapeutic potential of these multifaceted lipid mediators. This guide provides a solid foundation of the current knowledge, quantitative data, and experimental methodologies to aid researchers in this endeavor.

References

- 1. The oxidized phospholipid oxPAPC protects from septic shock by targeting the non-canonical inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipid oxidation generates potent anti-inflammatory lipid mediators that mimic structurally related pro-resolving eicosanoids by activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dooming Phagocyte Responses: Inflammatory Effects of Endogenous Oxidized Phospholipids [frontiersin.org]

- 4. Oxidized Phospholipid OxPAPC Activates TRPA1 and Contributes to Chronic Inflammatory Pain in Mice | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. hycultbiotech.com [hycultbiotech.com]

- 7. Endogenous oxidized phospholipids reprogram cellular metabolism and boost hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectrometry analysis of oxidized phosphatidylcholine and phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Role for VEGFR2 Activation in Endothelial Responses Caused by Barrier Disruptive OxPAPC Concentrations | PLOS One [journals.plos.org]

- 11. Phosphatidylcholine molecular species in lung surfactant: composition in relation to respiratory rate and lung development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Composition and surface activity of normal and phosphatidylglycerol-deficient lung surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A structural study of interfacial phospholipid and lung surfactant layers by transmission electron microscopy after Blodgett sampling: influence of surface pressure and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Nrf2 regulates antioxidant gene expression evoked by oxidized phospholipids in endothelial cells and murine arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidized Phospholipids Reduce Vascular Leak and Inflammation in Rat Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidized phospholipid oxPAPC alters regulatory T cell differentiation and decreases their protective function in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. hycultbiotech.com [hycultbiotech.com]

- 20. researchgate.net [researchgate.net]

- 21. A Method for Analysis of Oxidized Phospholipids from Biological Samples Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 1-Palmitoyl-2-arachidoyllecithin in Membrane Fluidity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-arachidoyllecithin (PAPC), a significant phospholipid component of cellular membranes. The document delves into the biophysical properties of PAPC and its nuanced role in modulating membrane fluidity, a critical factor for cellular function and signaling. This guide synthesizes data from various experimental and computational studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex signaling pathways. The primary focus is on the unoxidized form of PAPC, while also addressing the well-documented pro-inflammatory effects of its oxidized counterpart, oxPAPC, particularly in the context of Toll-like receptor (TLR) signaling. This resource is intended to be a valuable tool for researchers in cell biology, biophysics, and pharmacology, as well as professionals engaged in drug development who are interested in the intricate relationship between lipid composition and membrane dynamics.

Introduction: The Significance of Membrane Fluidity and PAPC

The plasma membrane, a fluid mosaic of lipids and proteins, is a dynamic structure whose physical properties are paramount to cellular life. Membrane fluidity, which refers to the viscosity of the lipid bilayer, is a critical parameter that governs the lateral diffusion of membrane components, influences the conformation and function of integral membrane proteins, and is essential for cellular processes such as endocytosis, exocytosis, and cell signaling[1][2]. The fluidity of a membrane is not uniform and can be influenced by several factors, including temperature, pressure, and, most notably, the lipid composition of the bilayer[1].

This compound (PAPC), also known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, is a species of phosphatidylcholine (PC) that contains a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated arachidonic acid (20:4) at the sn-2 position of the glycerol backbone[3][4][5][6]. This structural asymmetry, with one saturated and one highly unsaturated acyl chain, imparts unique biophysical properties to PAPC and influences its behavior within the complex environment of a biological membrane. While the oxidized form of PAPC (oxPAPC) is well-studied for its role as a damage-associated molecular pattern (DAMP) that triggers inflammatory responses, the specific contribution of unoxidized PAPC to the physical state of the membrane is less extensively documented but equally important for understanding baseline membrane characteristics. This guide aims to elucidate the role of PAPC in membrane fluidity by examining its intrinsic properties and its interactions with other lipid components.

Biophysical Properties of PAPC and its Impact on Membrane Fluidity

The unique structure of PAPC, with its saturated sn-1 chain and polyunsaturated sn-2 chain, suggests a complex role in determining membrane fluidity. The palmitoyl chain can pack tightly with other saturated chains, promoting order, while the kinked arachidonoyl chain introduces disorder and increases fluidity. The overall effect of PAPC on a membrane is therefore dependent on the surrounding lipid composition and the temperature.

Data Presentation: Quantitative Effects of PAPC on Membrane Properties

The following tables summarize quantitative data from various studies on the biophysical effects of PAPC in model membrane systems.

Table 1: Effect of Unoxidized PAPC on Membrane Order and Phase Transition

| Parameter | Lipid Composition | Method | Key Finding | Reference |

| Acyl Chain Order Parameter (SCD) | DPPC-d62/CHOL (1:1 mol) + 10 mol% PAPC | 2H NMR | Small disordering effect at 37°C. | [7] |

| Miscibility Transition Temperature (Tm) | DPPC-d62/DOPC/CHOL (40:40:20 mol) + 10 mol% PAPC | 2H NMR | Depresses the mixing temperature from 31°C to 27.5°C. | [8] |

Table 2: Comparative Effects of Unoxidized vs. Oxidized PAPC on Membrane Order

| Parameter | Lipid Composition | Method | Effect of PAPC | Effect of oxPAPC | Reference |

| Acyl Chain Order Parameter (SCD) | DPPC-d62/CHOL (1:1 mol) | 2H NMR | Small disordering effect. | Significant disruption of molecular organization and greater disordering effect (over 5 times more than PAPC). | [7] |

Table 3: General Principles of Acyl Chain Structure on Membrane Fluidity

| Acyl Chain Characteristic | Effect on Membrane Fluidity | Rationale |

| Shorter Chain Length | Increases fluidity | Reduced van der Waals interactions between chains. |

| Unsaturation (cis double bonds) | Increases fluidity | "Kinks" in the acyl chains disrupt packing and increase free volume. |

| Saturation | Decreases fluidity | Straight chains allow for tighter packing and increased van der Waals interactions. |

Role in Signaling Pathways: The Dichotomy of PAPC and oxPAPC

While unoxidized PAPC is a structural component of the membrane, its oxidation gives rise to a potent signaling molecule, oxPAPC. This oxidation can occur non-enzymatically in response to reactive oxygen species (ROS). oxPAPC is recognized as a key player in inflammatory signaling, primarily through its interaction with Toll-like receptors (TLRs).

Oxidized PAPC and TLR4 Signaling

Oxidized PAPC has been shown to be a potent inhibitor of TLR2 and TLR4 signaling pathways[9][10]. TLR4, upon activation by lipopolysaccharide (LPS), initiates two distinct signaling cascades: the MyD88-dependent pathway and the MyD88-independent (TRIF-dependent) pathway. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines. The TRIF-dependent pathway, which is initiated following TLR4 internalization, results in the activation of IRF3 and the production of type I interferons[1][3][11][12][13][14][15].

OxPAPC is thought to exert its inhibitory effects by interfering with the binding of LPS to its co-receptors, CD14 and MD-2, thereby preventing the activation of TLR4[9][10].

Figure 1: Inhibition of TLR4 signaling by oxidized PAPC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of PAPC in membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials as a function of temperature. For lipid vesicles, DSC can determine the main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a fluid, disordered state.

Protocol for DSC Analysis of Liposomes:

-

Liposome Preparation:

-

Prepare a lipid film by dissolving the desired lipids (e.g., a mixture of DPPC and PAPC) in chloroform in a round-bottom flask.

-

Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

-

Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of the highest-melting-point lipid to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate filters of a defined pore size.

-

-

DSC Measurement:

-

Degas the liposome suspension and the reference buffer prior to loading into the DSC pans.

-

Accurately weigh and hermetically seal the liposome suspension into an aluminum DSC pan. Prepare a reference pan with the same volume of buffer.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tm.

-

Heat the sample at a constant scan rate (e.g., 1-2 °C/min) to a final temperature well above the expected Tm.

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

The Tm is determined as the peak temperature of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

The cooperativity of the transition can be assessed from the width of the peak at half-height.

-

Figure 2: Workflow for DSC analysis of liposomes.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. The probe's mobility is inversely related to the microviscosity or fluidity of its environment. A commonly used probe for the hydrophobic core of the membrane is 1,6-diphenyl-1,3,5-hexatriene (DPH).

Protocol for Fluorescence Anisotropy Measurement using DPH:

-

Liposome Preparation:

-

Prepare liposomes as described in the DSC protocol (Section 4.1).

-

-

Probe Incorporation:

-

Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) at a concentration of approximately 2 mM.

-

Add a small volume of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

-

Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.

-

-

Anisotropy Measurement:

-

Dilute the labeled liposome suspension with buffer to a final lipid concentration that gives an appropriate fluorescence intensity and minimizes light scattering artifacts.

-

Use a fluorometer equipped with polarizers in the excitation and emission paths.

-

Set the excitation wavelength for DPH (typically around 360 nm) and the emission wavelength (typically around 430 nm).

-

Measure the fluorescence intensities with the polarizers in four different orientations: vertical-vertical (IVV), vertical-horizontal (IVH), horizontal-vertical (IHV), and horizontal-horizontal (IHH).

-

Calculate the grating correction factor (G-factor) as G = IHV / IHH.

-

-

Data Analysis:

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Higher anisotropy values indicate lower rotational mobility of the probe and thus lower membrane fluidity (higher viscosity).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of membrane lipid composition on the structure and activity of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Palmitoyl-2-arachidonoylphosphatidylcholine | C44H80NO8P | CID 6438369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. OxPAPC stabilizes liquid-ordered domains in biomimetic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scifiniti.com [scifiniti.com]

- 11. researchgate.net [researchgate.net]

- 12. Coarse-Grained Molecular Dynamics Simulation of DPPC Lipid Bilayers: Size Effect on Structural and Dynamic Properties | Communications in Computational Physics [global-sci.com]

- 13. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. Molecular Dynamics Simulations of the Lipid Bilayer Edge - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 1-Palmitoyl-2-arachidoyllecithin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Synthesis Pathway of 1-Palmitoyl-2-arachidoyllecithin (PAPC).

This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound (PAPC), a prominent phospholipid in cellular membranes with significant roles in inflammatory processes. The document details the primary biosynthetic route, the enzymes involved, their substrate specificities, and kinetic parameters. Furthermore, it outlines a representative experimental protocol for the in vitro synthesis of PAPC and describes the signaling pathways activated by its oxidized form.

Introduction

This compound (PAPC), also known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, is a specific molecular species of phosphatidylcholine (PC) where the sn-1 position of the glycerol backbone is esterified with palmitic acid (a saturated C16 fatty acid) and the sn-2 position is esterified with arachidonic acid (a polyunsaturated C20 fatty acid). This precise acyl chain composition is not random and is crucial for the biophysical properties of cell membranes and for the generation of bioactive lipid mediators. While the de novo synthesis of phosphatidylcholine occurs via the Kennedy pathway, the specific assembly of PAPC is primarily achieved through the Lands' cycle, a remodeling pathway that allows for the selective exchange of fatty acyl chains on existing phospholipids.

The Biosynthetic Pathway of this compound

The synthesis of PAPC is a multi-step enzymatic process that predominantly follows the Lands' cycle. This pathway involves the initial synthesis of a lysophosphatidylcholine intermediate followed by a specific acylation step.

Step 1: Formation of 1-Palmitoyl-lysophosphatidylcholine

The initial step in the specific synthesis of PAPC involves the generation of 1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC). This can occur through two main routes:

-

De novo synthesis: Glycerol-3-phosphate is acylated at the sn-1 position by Glycerol-3-phosphate acyltransferase (GPAT) , which exhibits a preference for saturated fatty acyl-CoAs like palmitoyl-CoA.[1][2] The resulting 1-palmitoyl-lysophosphatidic acid is then further processed and converted to 1-palmitoyl-lyso-PC through the Kennedy pathway.

-

Remodeling of existing phosphatidylcholines: Phospholipase A2 (PLA2) can hydrolyze a phosphatidylcholine molecule, removing the fatty acid at the sn-2 position to yield a lysophosphatidylcholine. If the starting PC has palmitic acid at the sn-1 position, this results in 1-palmitoyl-lyso-PC.

Step 2: Acylation of 1-Palmitoyl-lysophosphatidylcholine with Arachidonoyl-CoA

The key step in determining the specific structure of PAPC is the acylation of 1-palmitoyl-lyso-PC at the sn-2 position with arachidonic acid. This reaction is catalyzed by Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) , an enzyme with high substrate specificity for arachidonoyl-CoA.[3][4][5] LPCAT3 is a member of the membrane-bound O-acyltransferase (MBOAT) family and plays a crucial role in enriching cellular membranes with arachidonic acid-containing phospholipids.[3]

The overall synthesis pathway can be visualized as follows:

Quantitative Data on Key Enzymes

The enzymatic activity and substrate specificity are critical for understanding the regulation of PAPC synthesis. The following table summarizes available quantitative data for the key enzymes involved.

| Enzyme | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temperature (°C) |

| GPAT1 | Palmitoyl-CoA | Data not available | Data not available | ~7.4 | ~37 |

| LPCAT3 | NBD-lysophosphatidylcholine | 266.84 ± 3.65 µM | 39.76 ± 1.86 pmol·min⁻¹·U⁻¹ | 6.0 | 30 |

| Arachidonoyl-CoA | 11.03 ± 0.51 µM | 39.76 ± 1.86 pmol·min⁻¹·U⁻¹ | 6.0 | 30 |

Experimental Protocols

This section provides a representative experimental protocol for the in vitro enzymatic synthesis of this compound. This protocol is a composite based on established methods for assaying acyltransferase activity.

Materials and Reagents

-

1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC)

-

Arachidonoyl-CoA

-

Recombinant human LPCAT3 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Bovine serum albumin (BSA), fatty acid-free

-

Chloroform

-

Methanol

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Phospholipid standards for TLC (PAPC, lyso-PC)

-

Iodine vapor or other visualization agent for TLC

-

Scintillation vials and scintillation cocktail (if using radiolabeled substrates)

Experimental Workflow

Detailed Procedure

-

Preparation of Substrates: Prepare stock solutions of 1-palmitoyl-lyso-PC and arachidonoyl-CoA in an appropriate solvent (e.g., chloroform-methanol for lyso-PC, aqueous buffer for arachidonoyl-CoA). The final concentration in the reaction mixture should be around the Km value to ensure efficient reaction.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, BSA (to bind free fatty acids and prevent enzyme inhibition), 1-palmitoyl-lyso-PC, and arachidonoyl-CoA.

-

Enzyme Addition: Initiate the reaction by adding the purified recombinant LPCAT3 enzyme to the reaction mixture. The amount of enzyme should be optimized to ensure linearity of the reaction over the chosen time course.

-

Incubation: Incubate the reaction mixture at the optimal temperature for LPCAT3 (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. Vortex the mixture thoroughly and centrifuge to separate the phases. The lower organic phase will contain the lipids.

-

Thin-Layer Chromatography (TLC) Analysis: Spot the extracted lipids onto a silica gel TLC plate, alongside standards for PAPC and 1-palmitoyl-lyso-PC. Develop the plate in a suitable solvent system.

-

Visualization and Quantification: Visualize the lipid spots using iodine vapor or another appropriate method. The amount of synthesized PAPC can be quantified by scraping the corresponding spot from the TLC plate and measuring its radioactivity (if a radiolabeled substrate was used) or by densitometry analysis of the stained spot.

Signaling Pathways of Oxidized PAPC

While PAPC itself is a structural component of membranes, its oxidized products (OxPAPC) are potent signaling molecules, particularly in the context of inflammation. OxPAPC is a complex mixture of molecules generated by the oxidation of the arachidonic acid moiety. These oxidized phospholipids can activate signaling cascades through pattern recognition receptors, such as Toll-like receptor 2 (TLR2) and TLR4.[7][8]

The signaling pathway initiated by OxPAPC binding to TLR2/4 involves the recruitment of adaptor proteins, leading to the activation of downstream kinases and transcription factors.

Activation of these pathways can lead to a variety of cellular responses, including the production of pro-inflammatory cytokines and chemokines. Interestingly, some components of OxPAPC can also activate the transcription factor Nrf2, leading to an antioxidant response. Furthermore, OxPAPC has been shown to induce endothelial barrier protection through the activation of small GTPases Rac and Cdc42.

Conclusion

The synthesis of this compound is a highly specific process primarily governed by the Lands' cycle, with the acyltransferases GPAT and LPCAT3 playing pivotal roles in establishing its unique fatty acid composition. The subsequent oxidation of PAPC generates a complex mixture of bioactive lipids that can modulate inflammatory signaling pathways, highlighting the importance of this phospholipid in both cellular structure and function. This guide provides a foundational understanding for researchers and professionals in drug development aiming to investigate the metabolism and signaling of PAPC and its derivatives. Further research into the precise regulation of the enzymes involved in PAPC synthesis will be crucial for a complete understanding of its physiological and pathological roles.

References

- 1. Transcriptional Regulation of Acyl-CoA:Glycerol-sn-3-Phosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Mechanisms of 1-Palmitoyl-2-arachidonoyl-lecithin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-arachidonoyl-lecithin (PAPC) is a prominent glycerophospholipid component of cellular membranes and lipoproteins. While relatively inert in its native state, its biological significance dramatically increases upon oxidation. The resulting mixture of oxidized PAPC (oxPAPC) species is a complex and potent signaling entity that modulates a wide array of cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of oxPAPC in cells, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its study.

Core Mechanism of Action: A Duality in Cellular Signaling

The cellular effects of PAPC are almost exclusively attributed to its oxidized derivatives (oxPAPC), which are generated under conditions of oxidative stress. These oxidized phospholipids act as damage-associated molecular patterns (DAMPs), recognized by the cellular machinery to initiate adaptive responses. The overall mechanism of oxPAPC is characterized by a notable duality: it can exert both pro-inflammatory and anti-inflammatory effects, largely dependent on the cellular context, the specific composition of the oxPAPC mixture, and the presence of other stimuli.

At its core, the mechanism of action of oxPAPC involves:

-

Receptor and Protein Interaction: oxPAPC interacts with various cell surface and intracellular proteins, including scavenger receptors (like CD36), Toll-like receptors (TLRs), and other signaling molecules. Some components of oxPAPC can form covalent adducts with proteins, altering their function.

-

Modulation of Signaling Pathways: It triggers a cascade of intracellular signaling events, prominently featuring the inhibition of pro-inflammatory pathways (e.g., TLR signaling) and the activation of cytoprotective pathways (e.g., Nrf2).

-

Regulation of Gene Expression: The activation and inhibition of various signaling cascades culminate in significant changes in the cellular transcriptome, altering the expression of genes involved in inflammation, cell adhesion, and stress responses.

-

Influence on Membrane Dynamics: oxPAPC can alter the biophysical properties of cellular membranes, including the organization of lipid rafts, which can, in turn, affect the function of membrane-associated proteins and signaling complexes.

Key Signaling Pathways Modulated by oxPAPC

Toll-like Receptor (TLR) Signaling Inhibition

A well-established anti-inflammatory mechanism of oxPAPC is its ability to inhibit TLR signaling, particularly TLR2 and TLR4. This inhibition is not a direct antagonism of the receptor itself but rather a disruption of the ligand-sensing complex. oxPAPC competes with bacterial lipids, such as lipopolysaccharide (LPS), for binding to accessory proteins like LPS-binding protein (LBP), CD14, and MD-2, thereby preventing the activation of downstream pro-inflammatory signaling.

Nrf2-Mediated Antioxidant Response

oxPAPC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant and cytoprotective responses. Electrophilic species within the oxPAPC mixture can react with cysteine residues on Keap1, the cytosolic inhibitor of Nrf2. This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Regulation of Endothelial Barrier Function

oxPAPC exerts complex, often biphasic, effects on endothelial barrier function. At lower concentrations, it can enhance barrier integrity by activating small GTPases like Rac1 and Cdc42, leading to the strengthening of cell-cell junctions. Conversely, at higher concentrations or with specific oxidized species, it can disrupt the barrier by activating the RhoA pathway, which promotes stress fiber formation and intercellular gap formation.

MAP Kinase and STAT3 Signaling

oxPAPC has been shown to activate several mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38 MAPK. The activation of these pathways can lead to diverse cellular outcomes, including the regulation of gene expression and cell survival. Additionally, oxPAPC can induce the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in inflammatory and survival pathways.

Quantitative Data on oxPAPC Cellular Effects

The following tables summarize quantitative data from various studies on the effects of oxPAPC on cellular functions.

Table 1: Dose-Dependent Inhibition of TLR-Mediated Cytokine Production by oxPAPC

| Cell Type | TLR Ligand | Cytokine Measured | oxPAPC Concentration (µg/mL) | % Inhibition (approx.) | Reference |

| Murine Macrophages | LPS (TLR4) | TNF-α | 10 | 50% | [1][2] |

| Murine Macrophages | LPS (TLR4) | TNF-α | 30 | >80% | [1][2] |

| Murine Macrophages | Pam3CSK4 (TLR2) | TNF-α | 10 | 40% | |

| Murine Macrophages | Pam3CSK4 (TLR2) | TNF-α | 30 | >70% | |

| Human Monocytes | LPS (TLR4) | IL-6 | 50 | ~20% (increase) | [1] |

| Human Monocytes | LPS (TLR4) | IL-1β (pro-form) | 50 | >100% (increase) | [1] |

Table 2: Time- and Dose-Dependent Activation of Nrf2 Pathway by oxPAPC in Endothelial Cells

| Parameter | oxPAPC Concentration (µg/mL) | Time Point | Fold Induction (approx.) | Reference |

| Nrf2 Nuclear Accumulation | 50 | 2 hours | 2-3 fold | [3][4] |

| HO-1 mRNA Expression | 50 | 4 hours | >50 fold | [3] |

| NQO1 mRNA Expression | 50 | 8 hours | 5-10 fold | [3] |

| GCLM mRNA Expression | 50 | 8 hours | 3-5 fold | [3] |

Experimental Protocols

Preparation of Oxidized PAPC (oxPAPC)

Objective: To generate a mixture of oxidized PAPC species for in vitro and in vivo studies.

Method 1: Air Oxidation

-

Dissolve synthetic 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) in chloroform in a glass vial.

-

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the vial's inner surface.

-

Expose the lipid film to air at room temperature for 48-72 hours. The extent of oxidation can be monitored by the color change from white to yellow and confirmed by mass spectrometry.

-

Resuspend the resulting oxPAPC in a suitable solvent (e.g., chloroform for storage, or culture medium for immediate use).

Method 2: Metal-Catalyzed Oxidation

-

Prepare a solution of PAPC in a suitable solvent.

-

Add a metal catalyst, such as copper (II) sulfate (CuSO₄) or iron (II) sulfate (FeSO₄), to the PAPC solution.

-

Incubate the mixture at 37°C for a defined period (e.g., 24 hours), with gentle agitation.

-

Stop the reaction by adding a chelating agent like EDTA.

-

Purify the oxPAPC from the reaction mixture using solid-phase extraction or chromatography.

References

A Technical Guide to the Physical Properties of 1-Palmitoyl-2-arachidoyllecithin (PAPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-arachidoyllecithin, more formally known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), is a significant glycerophospholipid that incorporates both a saturated fatty acid (palmitic acid, 16:0) at the sn-1 position and a polyunsaturated fatty acid (arachidonic acid, 20:4) at the sn-2 position. As a key component of biological membranes, PAPC plays a crucial role in membrane fluidity and structure. Furthermore, its oxidation products are recognized as important signaling molecules, particularly in the context of inflammation and vascular diseases, making PAPC a subject of intense research in drug development and cellular biology.[1][2] This guide provides an in-depth overview of the core physical properties of PAPC, detailed experimental methodologies for their determination, and a visualization of its role in cellular signaling.

Core Physical Properties

The physical characteristics of PAPC are fundamental to its function in biological and model membrane systems. A summary of its key quantitative properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₄₄H₈₀NO₈P | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 782.1 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Exact Mass | 781.562 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | --INVALID-LINK-- |

| Synonyms | PAPC, PC(16:0/20:4) | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in chloroform (e.g., 50 mg/ml) | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK--, --INVALID-LINK-- |

Melting Point and Phase Transition Temperature (Tₘ)

The melting point and main phase transition temperature (Tₘ) are critical parameters that define the temperature at which a lipid bilayer transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase. For mixed-chain phospholipids like PAPC, this behavior is complex. The presence of a long, unsaturated arachidonoyl chain introduces kinks, disrupting the orderly packing that is characteristic of saturated phospholipids. This generally results in a lower Tₘ compared to phospholipids with two saturated acyl chains.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. For diacyl phospholipids like PAPC, which have very low water solubility, the CMC is typically in the nanomolar range. This extremely low CMC means that PAPC will spontaneously form bilayers (liposomes) in aqueous solutions rather than micelles. While a precise experimental value for the CMC of PAPC is not provided in the searched literature, it is expected to be very low, reflecting its hydrophobic nature.

Experimental Protocols

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to characterize the thermotropic phase behavior of lipids.[5]

Methodology:

-

Liposome Preparation:

-

A known quantity of PAPC is dissolved in a suitable organic solvent (e.g., chloroform).

-

The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

-

The film is further dried under vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with an aqueous buffer at a temperature above the expected Tₘ, followed by vortexing to form multilamellar vesicles (MLVs).

-

To obtain large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[5]

-

-

DSC Analysis:

-

A precise volume of the liposome suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical volume of buffer is used as a reference.

-

The sample and reference pans are placed in the calorimeter.

-

The system is cooled to a temperature well below the expected transition and then heated at a constant rate (e.g., 1°C/min).[6]

-

The differential heat flow between the sample and the reference is recorded as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tₘ).[7]

-

Lipid Identification and Analysis by Mass Spectrometry

Mass spectrometry is a primary tool for the structural confirmation and analysis of phospholipids.

Methodology:

-

Lipid Extraction:

-

For biological samples, lipids are extracted using a solvent system, such as the Bligh-Dyer method, which uses a chloroform/methanol/water mixture to partition lipids into the organic phase.

-

The organic phase containing the lipids is collected and the solvent is evaporated.

-

-

Mass Spectrometry Analysis:

-

The dried lipid extract is reconstituted in an appropriate solvent for analysis.

-

The sample is introduced into the mass spectrometer, often coupled with liquid chromatography (LC-MS) for separation of different lipid species.

-

Electrospray ionization (ESI) is a common ionization technique for phospholipids.

-

In positive ion mode, PAPC is typically detected as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, it can be detected as the [M-CH₃]⁻ ion.

-

Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, which provides information about the headgroup and the fatty acyl chains.

-

Determination of Critical Micelle Concentration (CMC)

Fluorescence spectroscopy using a probe like pyrene is a sensitive method for determining the CMC of amphiphiles.

Methodology:

-

Sample Preparation:

-

A stock solution of pyrene in a suitable organic solvent is prepared.

-

A series of aqueous solutions with varying concentrations of PAPC are prepared.

-

A small aliquot of the pyrene stock solution is added to each PAPC solution, and the solvent is allowed to evaporate, leaving the pyrene incorporated within the lipid assemblies.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectrum of pyrene is recorded for each sample.

-

The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum is plotted against the logarithm of the PAPC concentration.

-

The I₁/I₃ ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In the aqueous phase, the ratio is high, while it decreases as pyrene partitions into the hydrophobic core of micelles.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Signaling Pathways and Biological Relevance

PAPC is not only a structural component of membranes but also a precursor to potent signaling molecules. Under conditions of oxidative stress, the arachidonoyl chain of PAPC is susceptible to oxidation, leading to the formation of a complex mixture of oxidized phospholipids, collectively known as oxidized PAPC (oxPAPC).[1][2][8] These oxidation products can act as damage-associated molecular patterns (DAMPs) and modulate inflammatory responses.

Oxidized PAPC Signaling Workflow

The following diagram illustrates a simplified workflow of how PAPC oxidation leads to cellular signaling events.

Caption: Oxidation of PAPC by ROS generates oxPAPC, which can activate cellular signaling pathways.

This workflow highlights that reactive oxygen species can oxidize PAPC within cell membranes. The resulting oxPAPC can then be recognized by pattern recognition receptors, such as Toll-like receptors (TLR2 and TLR4) and CD14, initiating downstream signaling cascades that lead to cellular responses like inflammation and altered gene expression.[8] This pathway is implicated in the pathophysiology of various inflammatory diseases, including atherosclerosis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thermotropic behavior of bilayers formed from mixed-chain phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

The Pivotal Role of 1-Palmitoyl-2-arachidoyllecithin in Modulating Membrane Protein Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-arachidoyllecithin (PAPC) is a ubiquitous glycerophospholipid integral to the structure and function of mammalian cell membranes. Beyond its structural role, the oxidation of PAPC generates a complex array of bioactive molecules, collectively termed oxidized PAPC (OxPAPC), which are potent modulators of various cellular processes. This technical guide provides an in-depth exploration of PAPC and its oxidized derivatives, with a particular focus on their interactions with membrane proteins and the subsequent signaling cascades. This document details the physicochemical properties of PAPC, the mechanisms of its oxidation, and the diverse biological effects of its various oxidized products. We present a comprehensive overview of the known interactions between OxPAPC and key membrane proteins, summarizing the quantitative data from pertinent studies. Furthermore, detailed experimental protocols for investigating these interactions are provided, alongside visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this critical area of cell biology and its implications for drug development.

Introduction to this compound (PAPC)

This compound (PAPC) is a species of phosphatidylcholine containing a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated arachidonic acid (20:4) at the sn-2 position of the glycerol backbone.[1] This specific combination of fatty acids imparts distinct biophysical properties to the lipid bilayers it inhabits, influencing membrane fluidity, thickness, and curvature. While PAPC in its unoxidized form primarily serves a structural role, its significance in cellular signaling is profoundly realized upon oxidation.

Oxidation of PAPC: A Gateway to Bioactivity

PAPC is susceptible to oxidation, particularly at the double bonds of the arachidonic acid residue, leading to the formation of a heterogeneous mixture of oxidized phospholipids known as OxPAPC.[2][3] This oxidation can occur both enzymatically and non-enzymatically. The resulting OxPAPC species can be broadly categorized into two groups:

-

Full-length oxidized products: These molecules retain the full carbon backbone of the arachidonic acid chain but contain modifications such as epoxides or isoprostanes. Examples include 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphatidylcholine (PEIPC).[2][4]

-

Fragmented oxidized products: These are generated by the oxidative cleavage of the arachidonic acid chain, resulting in truncated sn-2 residues with terminal reactive moieties like aldehydes or carboxyl groups. Prominent examples include 1-palmitoyl-2-(5-oxovaleryl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC).[2][5]

These oxidized derivatives of PAPC are not mere byproducts of oxidative stress but are now recognized as potent signaling molecules that can elicit a wide range of cellular responses, from inflammation and apoptosis to barrier protection and tissue repair.

Interaction of PAPC and its Oxidized Derivatives with Membrane Proteins

The biological effects of PAPC, particularly OxPAPC, are largely mediated through their interactions with a variety of membrane proteins, including receptors and ion channels. These interactions can be both specific, involving ligand-receptor type binding, and non-specific, altering the lipid microenvironment of the protein.

Receptor-Mediated Interactions

OxPAPC has been shown to interact with several key cell surface receptors, thereby initiating intracellular signaling cascades. The nature of the cellular response is often dependent on the specific OxPAPC species and the receptor involved.

-

Toll-Like Receptor 2 (TLR2): OxPAPC can act as a ligand for TLR2, leading to the activation of downstream inflammatory signaling pathways, including the JNK and p38 MAP kinase pathways.[6] This interaction is crucial in mediating the pro-inflammatory effects of oxidized phospholipids in conditions such as atherosclerosis.

-

CD36: This scavenger receptor is a key player in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), of which OxPAPC is a major component. The interaction of truncated OxPAPC products with CD36 is critical for the recognition of oxidized lipids.[7]

-

Prostaglandin E2 Receptor 4 (EP4): The barrier-protective effects of OxPAPC in endothelial cells have been shown to be mediated, at least in part, through the EP4 receptor, leading to the activation of Rac-mediated signaling.[4]

-

Sphingosine-1-Phosphate Receptor 1 (S1P1): OxPAPC can indirectly activate S1P1 by binding to the chaperone protein GRP78, which in turn modulates S1P1 signaling to enhance endothelial barrier function.[4]

Non-Receptor-Mediated Interactions and Effects on Membrane Properties

Beyond direct receptor binding, PAPC and its oxidized forms can influence membrane protein function through several other mechanisms:

-

Alteration of the Lipid Bilayer: The presence of different PAPC species can change the physical properties of the cell membrane, such as fluidity and thickness, which can allosterically modulate the activity of embedded membrane proteins.[8][9]

-

Covalent Modification of Proteins: The reactive aldehyde groups on fragmented OxPAPC species can form covalent adducts with proteins, directly altering their structure and function.[5]

-

Modulation of Ion Channels: OxPAPC has been demonstrated to influence the function of cardiac K+ channels, suggesting a direct effect on ion channel gating.[5]

Quantitative Data on PAPC-Membrane Protein Interactions

The following table summarizes the available quantitative data on the interactions between PAPC and its oxidized derivatives with various membrane proteins. It is important to note that quantitative data in this area is still emerging, and further research is needed to fully characterize these interactions.

| Lipid Species | Interacting Protein | Cell Type/System | Method | Quantitative Readout | Reference |

| OxPAPC | Toll-Like Receptor 2 (TLR2) | Murine Macrophages | In vitro gene expression analysis | Upregulation of inflammatory genes | [6] |

| Truncated OxPC | CD36 | Not specified | Structure-function studies | Required for recognition | [7] |

| OxPAPC | Prostaglandin E2 Receptor 4 (EP4) | Endothelial Cells | Knockout mice studies | Essential for Rac-mediated barrier protection | [4] |

| OxPAPC | S1P1 (via GRP78) | Endothelial Cells | Not specified | Activation of S1P1 signaling | [4] |

Key Signaling Pathways Activated by PAPC-Protein Interactions

The interaction of OxPAPC with membrane proteins triggers a complex network of intracellular signaling pathways that ultimately determine the cellular response.

Pro-inflammatory Signaling

Endothelial Barrier Protective Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between PAPC and membrane proteins.

Preparation of Oxidized PAPC (OxPAPC)

Objective: To generate a mixture of oxidized PAPC for use in cell-based assays.

Materials:

-

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

-

Chloroform

-

Nitrogen gas stream

-

Sterile, amber glass vial

Protocol:

-

Dissolve a known quantity of PAPC in chloroform in a sterile, amber glass vial.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Expose the dry lipid film to air for 24-72 hours at room temperature to allow for oxidation. The extent of oxidation can be monitored by mass spectrometry.

-

Resuspend the resulting OxPAPC in a suitable solvent (e.g., ethanol or DMSO) for storage at -20°C.

-

Prior to use in cell culture, the solvent should be evaporated, and the OxPAPC should be resuspended in culture medium and sonicated to form liposomes.

Analysis of OxPAPC by Mass Spectrometry

Objective: To characterize the composition of the OxPAPC mixture.

Materials:

-

OxPAPC sample

-

Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source

Protocol:

-

Prepare the OxPAPC sample by diluting it in an appropriate solvent compatible with the LC-MS system (e.g., methanol/chloroform).

-

Inject the sample into the LC system for separation of the different lipid species. A C18 reverse-phase column is commonly used.

-

Elute the separated lipids into the ESI-MS for ionization and mass analysis.

-

Acquire mass spectra in both positive and negative ion modes to detect a wide range of OxPAPC species.

-

Identify individual oxidized phospholipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

Endothelial Cell Barrier Function Assay

Objective: To assess the effect of PAPC or OxPAPC on endothelial barrier integrity.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Transwell inserts with a porous membrane

-

Electric cell-substrate impedance sensing (ECIS) system or fluorescently labeled dextran

-

PAPC and OxPAPC preparations

Protocol (using ECIS):

-

Plate HUVECs on gold-plated electrodes in an ECIS array.

-

Allow the cells to grow to confluence and form a stable monolayer, as indicated by a plateau in the resistance measurement.

-

Treat the cells with different concentrations of PAPC or OxPAPC.

-

Continuously monitor the transendothelial electrical resistance (TEER) over time.

-

An increase in TEER indicates an enhancement of the endothelial barrier, while a decrease signifies barrier disruption.

Conclusion and Future Directions

This compound and its oxidized derivatives are critical modulators of membrane protein function and cellular signaling. The interactions of OxPAPC with a growing list of membrane proteins underscore the importance of lipid-protein interactions in health and disease. While significant progress has been made in identifying the key players and pathways involved, several areas warrant further investigation. Future research should focus on:

-

Quantitative Characterization: Obtaining detailed quantitative data on the binding affinities and kinetics of PAPC/OxPAPC interactions with their protein targets.

-

Structural Biology: Elucidating the three-dimensional structures of OxPAPC-protein complexes to understand the molecular basis of their interactions.

-

In Vivo Relevance: Further exploring the physiological and pathological roles of these interactions in animal models of disease.

-

Therapeutic Potential: Designing and developing novel therapeutic agents that target the interactions between oxidized phospholipids and their protein partners to treat inflammatory and vascular diseases.

A deeper understanding of the intricate interplay between PAPC, its oxidized forms, and membrane proteins will undoubtedly open new avenues for the diagnosis and treatment of a wide range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]

- 3. P3100-30-5mg | PAPC (1-palmitoyl-2-arachidonoyl-sn-phosphatidylcholine) [clinisciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Editorial: Effects of Membrane Lipids on Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of membrane protein structure and function by their paralipidomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Palmitoyl-2-arachidonoyllecithin (PAPC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-arachidonoyllecithin (PAPC), a significant mixed-acid glycerophospholipid. It details the historical context of its discovery within the broader field of phospholipid research, its biochemical and biophysical properties, and its critical role as a precursor to potent bioactive oxidized phospholipids (oxPAPC). This document offers detailed protocols for the chemoenzymatic synthesis, purification, and characterization of PAPC. Furthermore, it provides step-by-step methodologies for key in vitro and in vivo experiments to study the biological effects of its oxidized derivatives, including endothelial cell activation, macrophage foam cell formation, and Toll-like receptor 4 (TLR4) signaling. Signaling pathways and experimental workflows are visually represented through detailed diagrams. This guide is intended to be a valuable resource for researchers in lipidology, inflammation, cardiovascular disease, and drug development.

Discovery and History

The journey to understanding 1-Palmitoyl-2-arachidonoyllecithin (PAPC) is rooted in the broader history of phospholipid research. The story begins in the mid-19th century with the isolation of "lecithin" from egg yolk by Théodore Nicolas Gobley in 1847.[1] The term "lecithin" is derived from the Greek "lekithos," meaning egg yolk.[1] It was later, in 1874, that Johann Ludwig Wilhelm Thudichum elucidated the chemical nature of "phosphatides," the class of molecules to which lecithin belongs, identifying their core components as phosphoric acid, glycerol, fatty acids, and a nitrogenous base.[2]

The concept of mixed-acid phospholipids, where the fatty acid composition at the sn-1 and sn-2 positions of the glycerol backbone differs, emerged from early studies on the composition of biological membranes and lung surfactant.[3][4] While dipalmitoylphosphatidylcholine (DPPC) was identified as a major component of lung surfactant, the presence of other phosphatidylcholine species with varied fatty acid chains was also recognized.[3][5] PAPC, with a saturated palmitic acid at the sn-1 position and a polyunsaturated arachidonic acid at the sn-2 position, represents a prominent example of such a mixed-acid phospholipid found in mammalian cell membranes.[6] Its significance grew with the discovery that it is a primary substrate for oxidation, leading to the formation of a complex mixture of biologically active oxidized phospholipids, collectively known as oxPAPC.[7][8] These oxidized derivatives have since been implicated in a wide range of inflammatory processes and diseases, including atherosclerosis.

Chemoenzymatic Synthesis of 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

The synthesis of PAPC with high purity and stereospecificity is crucial for research purposes. A chemoenzymatic approach is often favored as it combines the specificity of enzymatic reactions with the versatility of chemical synthesis.

Experimental Protocol

This protocol outlines a general chemoenzymatic strategy for the synthesis of PAPC, which involves the acylation of a lysophosphatidylcholine precursor with arachidonic acid.

Materials:

-

1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC)

-

Arachidonic acid

-

Phospholipase A2 (from a suitable source, e.g., porcine pancreas)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

-

Argon or nitrogen gas

Procedure:

-

Activation of Arachidonic Acid:

-

Dissolve arachidonic acid (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled solution with constant stirring.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. The formation of the arachidonic anhydride can be monitored by thin-layer chromatography (TLC).

-

-

Enzymatic Acylation:

-

In a separate flask, dissolve 1-palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) (1 equivalent) in an appropriate buffer system (e.g., Tris-HCl with CaCl2, pH 7.5).

-

Add Phospholipase A2 to the Lyso-PC solution. The optimal enzyme concentration should be determined empirically.

-

Add the activated arachidonic acid solution (from step 1) to the Lyso-PC and enzyme mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation. The progress of the reaction can be monitored by TLC or LC-MS by observing the formation of PAPC and the disappearance of Lyso-PC.

-

-

Reaction Quenching and Extraction:

-

Once the reaction is complete, quench it by adding an appropriate solvent mixture, such as chloroform:methanol (2:1, v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids. Repeat the extraction of the aqueous phase to maximize the yield.

-

Combine the organic extracts and wash with a saline solution to remove water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification by Silica Gel Chromatography:

-

Dissolve the crude lipid extract in a minimal amount of the starting mobile phase for chromatography (e.g., chloroform).

-

Load the sample onto a silica gel column pre-equilibrated with the same solvent.

-

Elute the column with a gradient of increasing polarity, for example, from chloroform to chloroform:methanol mixtures, and finally to chloroform:methanol:water mixtures.

-

Collect fractions and analyze them by TLC to identify those containing pure PAPC.

-

Pool the pure fractions and evaporate the solvent to obtain purified PAPC.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PAPC using ¹H NMR, ¹³C NMR, and mass spectrometry.

-